1-(Phenylsulfonyl)-3-indoleboronic acid
Overview
Description
1-(Phenylsulfonyl)-3-indoleboronic acid is a compound that combines the structural features of indole, sulfone, and boronic acid. Indole is a significant heterocyclic system found in many natural products and drugs, while sulfone groups are known for their versatility in organic synthesis. Boronic acids are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Boronic Acid Formation: The boronic acid group can be introduced through borylation reactions, often using boronic esters as intermediates.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-3-indoleboronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Phenylsulfonyl-indole phenols.
Reduction: Phenylsulfonyl-indole sulfides.
Substitution: Various biaryl compounds.
Scientific Research Applications
1-(Phenylsulfonyl)-3-indoleboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-3-indoleboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid, sulfone, and indole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the indole core .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-3-indole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
3-Indoleboronic acid: Lacks the phenylsulfonyl group, affecting its reactivity and stability.
Phenylboronic acid: Lacks both the indole and sulfone groups, making it less versatile.
Uniqueness: 1-(Phenylsulfonyl)-3-indoleboronic acid is unique due to the combination of the indole, sulfone, and boronic acid groups, which confer a wide range of reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTZLHLBQGCFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379896 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129271-98-3 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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